2-Hydrazinyl-4-methoxy-6-methylpyrimidine
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Overview
Description
2-Hydrazinyl-4-methoxy-6-methylpyrimidine is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol It is a pyrimidine derivative, characterized by the presence of hydrazinyl, methoxy, and methyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methoxy-6-methylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with hydrazine hydrate under controlled conditions. One common method involves the reaction of 4-methoxy-6-methyl-2-pyrimidinylamine with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, at elevated temperatures . The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as raw material preparation, reaction optimization, purification, and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Hydrazinyl-4-methoxy-6-methylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes . Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-4-methoxy-6-phenylpyrimidine
- 2-Hydrazinyl-4-methoxy-6-ethylpyrimidine
- 2-Hydrazinyl-4-methoxy-6-isopropylpyrimidine
Uniqueness
2-Hydrazinyl-4-methoxy-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-methoxy-6-methylpyrimidin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(11-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHXNQBTDCVAIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903103 |
Source
|
Record name | NoName_3696 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36951-92-5 |
Source
|
Record name | 2-hydrazinyl-4-methoxy-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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